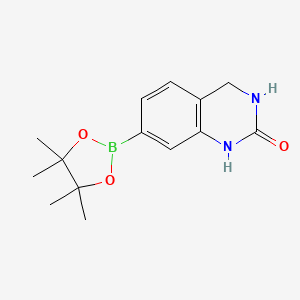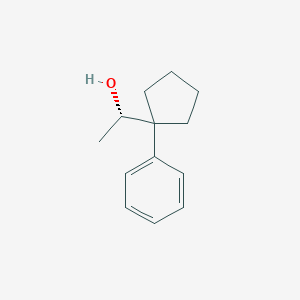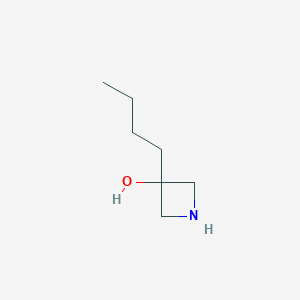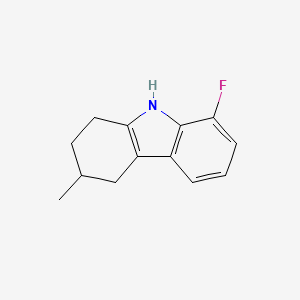![molecular formula C15H21NO4 B13560033 Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: is a synthetic organic compound with a molecular formula of C12H17NO4. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize the yield and minimize impurities. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate is used as a protecting group for amines, allowing for selective reactions on other parts of the molecule without affecting the amine group.
Biology and Medicine: The compound is utilized in the synthesis of pharmaceuticals and biologically active molecules. It helps in the development of drugs by protecting functional groups during multi-step synthesis processes.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional group protection during synthesis.
Mécanisme D'action
The mechanism by which tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate exerts its effects involves the formation of stable carbamate bonds that protect amine groups from unwanted reactions. The molecular targets include amines, which are temporarily protected during chemical reactions. The pathways involved include nucleophilic substitution and elimination reactions that allow for the selective deprotection of the amine group under mild conditions.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used for similar protecting group purposes but lacks the methoxyphenyl group, making it less versatile in certain reactions.
Boc-protected amines: Commonly used in peptide synthesis but may require different deprotection conditions.
Uniqueness: tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate is unique due to its methoxyphenyl group, which provides additional stability and reactivity compared to simpler carbamate compounds. This makes it particularly useful in complex organic synthesis and pharmaceutical applications.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(18)16-15(4,10-17)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3,(H,16,18) |
Clé InChI |
WSZLPDJNIDYDNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)












